molecular formula C7H7BrFNO B1524698 5-Bromo-4-fluoro-2-methoxyaniline CAS No. 1397237-98-7

5-Bromo-4-fluoro-2-methoxyaniline

Cat. No. B1524698
CAS RN: 1397237-98-7
M. Wt: 220.04 g/mol
InChI Key: YAGABDLQAULCFZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7BrFNO . It is a yellow to brown solid or liquid at room temperature .


Molecular Structure Analysis

The molecular weight of 5-Bromo-4-fluoro-2-methoxyaniline is 220.04 g/mol . The InChI code is 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-4-fluoro-2-methoxyaniline is a yellow to brown solid or liquid at room temperature . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the search results .

Scientific Research Applications

Pharmaceutical Research

5-Bromo-4-fluoro-2-methoxyaniline: is a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure, incorporating bromine, fluorine, and a methoxy group, makes it a versatile precursor for the development of a variety of therapeutic agents. For instance, it can be used to synthesize compounds that exhibit potential as anaplastic lymphoma kinase (ALK) inhibitors , which are important in the treatment of certain types of cancer.

Safety and Hazards

5-Bromo-4-fluoro-2-methoxyaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

The bromo, fluoro, and methoxy groups on the aniline ring may influence the compound’s interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-4-fluoro-2-methoxyaniline are not clearly defined in the available literature. Anilines can participate in various biochemical reactions, including those involving enzymes like cytochrome P450. The presence of halogen and methoxy groups may alter the compound’s participation in these pathways .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-methoxyaniline. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, the presence of other substances in the environment can influence the compound’s efficacy .

properties

IUPAC Name

5-bromo-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGABDLQAULCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-fluoro-2-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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